molecular formula C21H27N3O4 B2658102 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034508-11-5

2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2658102
CAS No.: 2034508-11-5
M. Wt: 385.464
InChI Key: LFOZYRUCMNHYIF-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then coupled with a pyridinyl-piperidinyl moiety through a series of reactions, including amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction conditions often involve solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Medicine: This compound has potential as a therapeutic agent due to its ability to interact with various biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridinyl and piperidinyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Similar in structure but lacks the pyridinyl and piperidinyl groups.

    N-(4-pyridinyl)piperidine: Contains the pyridinyl and piperidinyl groups but lacks the trimethoxyphenyl group.

    2,3,4-trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the amide and pyridinyl-piperidinyl moieties.

Uniqueness

2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for use in medicinal chemistry and drug development.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-26-18-5-4-17(19(27-2)20(18)28-3)21(25)23-14-15-8-12-24(13-9-15)16-6-10-22-11-7-16/h4-7,10-11,15H,8-9,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOZYRUCMNHYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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